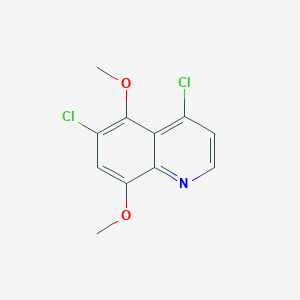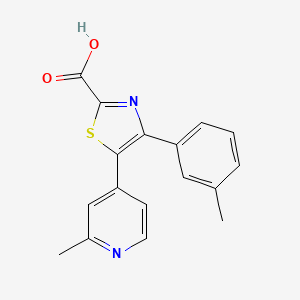
5-(2-Methyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid: is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a pyridyl group, a methylphenyl group, and a carboxylic acid functional group, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of 2-methyl-4-pyridinecarboxaldehyde with 3-methylbenzaldehyde in the presence of a thioamide, followed by cyclization to form the thiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
- Oxidation of the methyl groups can yield aldehydes or carboxylic acids.
- Reduction of the carboxylic acid group can produce alcohols or aldehydes.
- Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, it is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-(2-Methyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-pyridyl-1,3-thiazole-2-carboxylic acid: Lacks the 3-methylphenyl group, making it less hydrophobic.
4-(3-Methylphenyl)-1,3-thiazole-2-carboxylic acid: Lacks the 2-methyl-4-pyridyl group, affecting its binding affinity to certain targets.
5-(2-Methyl-4-pyridyl)-1,3-thiazole-2-carboxylic acid: Lacks the 3-methylphenyl group, altering its electronic properties.
Uniqueness: The presence of both the 2-methyl-4-pyridyl and 3-methylphenyl groups in 5-(2-Methyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid provides a unique combination of hydrophobicity and electronic properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
365429-01-2 |
|---|---|
Molekularformel |
C17H14N2O2S |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C17H14N2O2S/c1-10-4-3-5-12(8-10)14-15(22-16(19-14)17(20)21)13-6-7-18-11(2)9-13/h3-9H,1-2H3,(H,20,21) |
InChI-Schlüssel |
FTXGPQPCFKBFNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C(=O)O)C3=CC(=NC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)
![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
![8-Oxabicyclo[5.1.0]octan-4-one](/img/structure/B14254594.png)
![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
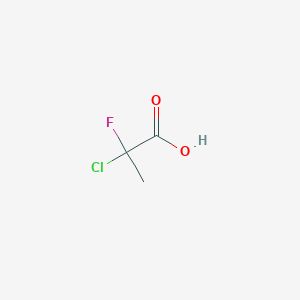
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
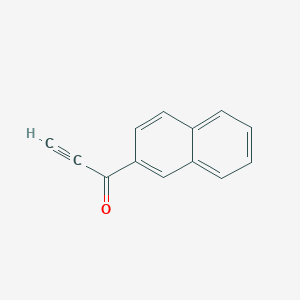
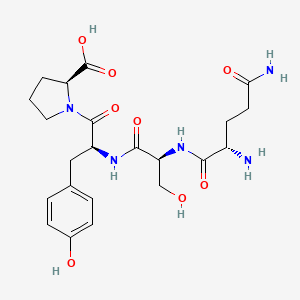
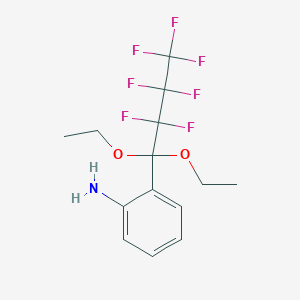
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
